

2-Ethylfuran chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylfuran**
Cat. No.: **B109080**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethylfuran**: Chemical Properties and Structure

Abstract

2-Ethylfuran is a heterocyclic aromatic organic compound that belongs to the furan family.[1] [2] It is characterized by a furan ring substituted with an ethyl group at the second position.[1] This colorless liquid is recognized for its distinct smoky, burnt odor, which becomes sweet and warm upon dilution.[3] **2-Ethylfuran** is a naturally occurring compound found in various plants and is also a product of the Maillard reaction, contributing to the aroma of roasted coffee.[1][3] Industrially, it serves as a flavoring agent and an intermediate in the synthesis of pharmaceuticals and agrochemicals.[4] Its potential as a biofuel and a building block in polymer chemistry is also under investigation.[4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and safety protocols for **2-Ethylfuran**, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Identifiers

2-Ethylfuran is a derivative of furan, a five-membered aromatic heterocycle containing one oxygen atom.[2] The ethyl group is attached to the carbon atom adjacent to the oxygen.[1]

Table 1: Chemical Identifiers for **2-Ethylfuran**

Identifier	Value	Source
IUPAC Name	2-ethylfuran	[1]
CAS Number	3208-16-0	[1] [4] [5] [6] [7] [8] [9]
Molecular Formula	C ₆ H ₈ O	[1] [4] [5] [6] [7] [8] [9]
Molecular Weight	96.13 g/mol	[1] [4] [5]
Canonical SMILES	CCC1=CC=CO1	[1]
Isomeric SMILES	CCC1=CC=CO1	[2]
InChI	InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3	[1] [5]
InChIKey	HLPIHRDZBHXTFJ-UHFFFAOYSA-N	[1] [5]
Synonyms	alpha-Ethylfuran, 2-Ethyloxole	[1] [2]

Physicochemical Properties

2-Ethylfuran is a volatile and flammable liquid.[\[5\]](#) Its physical and chemical characteristics are summarized in the table below.

Table 2: Physicochemical Properties of **2-Ethylfuran**

Property	Value	Source
Appearance	Colorless to orange to green clear liquid	[4]
Odor	Smoky, burnt odor	[3]
Boiling Point	92-93 °C at 768 mmHg	[3] [5]
Density	0.912 g/mL at 25 °C	[3] [5]
Refractive Index	n _{20/D} 1.439-1.450	[1] [3] [4] [5]
Flash Point	-2 °C (closed cup)	[5]
Solubility	Insoluble in water; Soluble in oils	[1]
logP	2.40	[1]

Spectroscopic Data

The structural elucidation of **2-Ethylfuran** is supported by various spectroscopic techniques. The key spectral data are provided below.

Table 3: Spectroscopic Data for **2-Ethylfuran**

Spectrum Type	Data	Source
¹ H NMR	Solvent: CDCl ₃ , Frequency: 400 MHz. Shifts [ppm]: 7.27, 6.26, 5.95, 2.64 (q), 1.22 (t).	[1]
¹³ C NMR	Solvent: CDCl ₃ , Frequency: 22.53 MHz. Shifts [ppm]: 159.4, 140.5, 110.1, 104.8, 21.3, 12.2.	[1]
Mass Spectrum (GC-MS)	Instrument: HITACHI M-80, Ionization: EI-B. Top 5 Peaks (m/z): 81, 53, 96, 41, 67.	[1]
IR Spectrum	Data available in the NIST Chemistry WebBook.	[6] [7]

Experimental Protocols

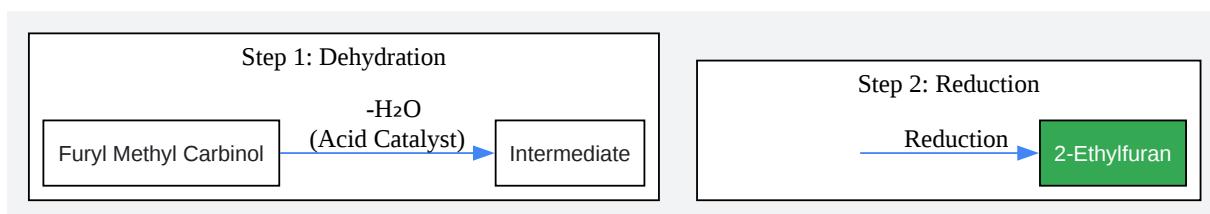
Characterization of 2-Ethylfuran: A General Workflow

The identity and purity of **2-Ethylfuran** are typically confirmed using a combination of chromatographic and spectroscopic methods.

- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Sample Preparation: A dilute solution of **2-Ethylfuran** in a volatile solvent (e.g., dichloromethane) is prepared.
 - Injection: A small volume (typically 1 μ L) of the sample is injected into the GC inlet, which is heated to ensure rapid volatilization.
 - Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5). The column temperature is programmed to ramp from a low initial temperature (e.g., 60 °C) to a final temperature (e.g., 246 °C) at a controlled rate (e.g., 3 °C/min) to separate components based on their boiling points and interactions with the stationary phase.[\[10\]](#)

- Detection (MS): As components elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
- Data Analysis: The retention time from the chromatogram and the fragmentation pattern from the mass spectrum are compared to a reference standard or library to confirm the identity of **2-Ethylfuran**.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Preparation: A small amount of **2-Ethylfuran** is dissolved in a deuterated solvent (e.g., CDCl_3) in an NMR tube.
 - Data Acquisition: The sample is placed in the NMR spectrometer, and ^1H and ^{13}C NMR spectra are acquired.
 - Data Analysis: The chemical shifts, integration, and coupling patterns of the peaks are analyzed to confirm the molecular structure of **2-Ethylfuran**.

Synthesis of 2-Ethylfuran


One common method for the synthesis of **2-Ethylfuran** is through the dehydration of furyl methyl carbinol, followed by reduction.^[3] A general protocol is outlined below.

- Step 1: Dehydration of Furyl Methyl Carbinol
 - Furyl methyl carbinol is dissolved in a suitable solvent such as chloroform.
 - An acid catalyst, for example, p-toluenesulfonic acid, is added to the solution.^[8]
 - The mixture is heated to facilitate the dehydration reaction, leading to the formation of an intermediate.
 - The reaction progress is monitored using techniques like Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is worked up to isolate the intermediate product.

- Step 2: Reduction
 - The intermediate from the dehydration step is subjected to reduction.
 - This can be achieved through various reduction methods, such as catalytic hydrogenation.
 - The crude **2-Ethylfuran** is then purified, typically by distillation, to yield the final product.
[\[11\]](#)

Synthesis and Reactivity

The synthesis of **2-Ethylfuran** can be visualized as a two-step process starting from a suitable precursor.

[Click to download full resolution via product page](#)

Caption: Synthesis of **2-Ethylfuran**.

Safety and Handling

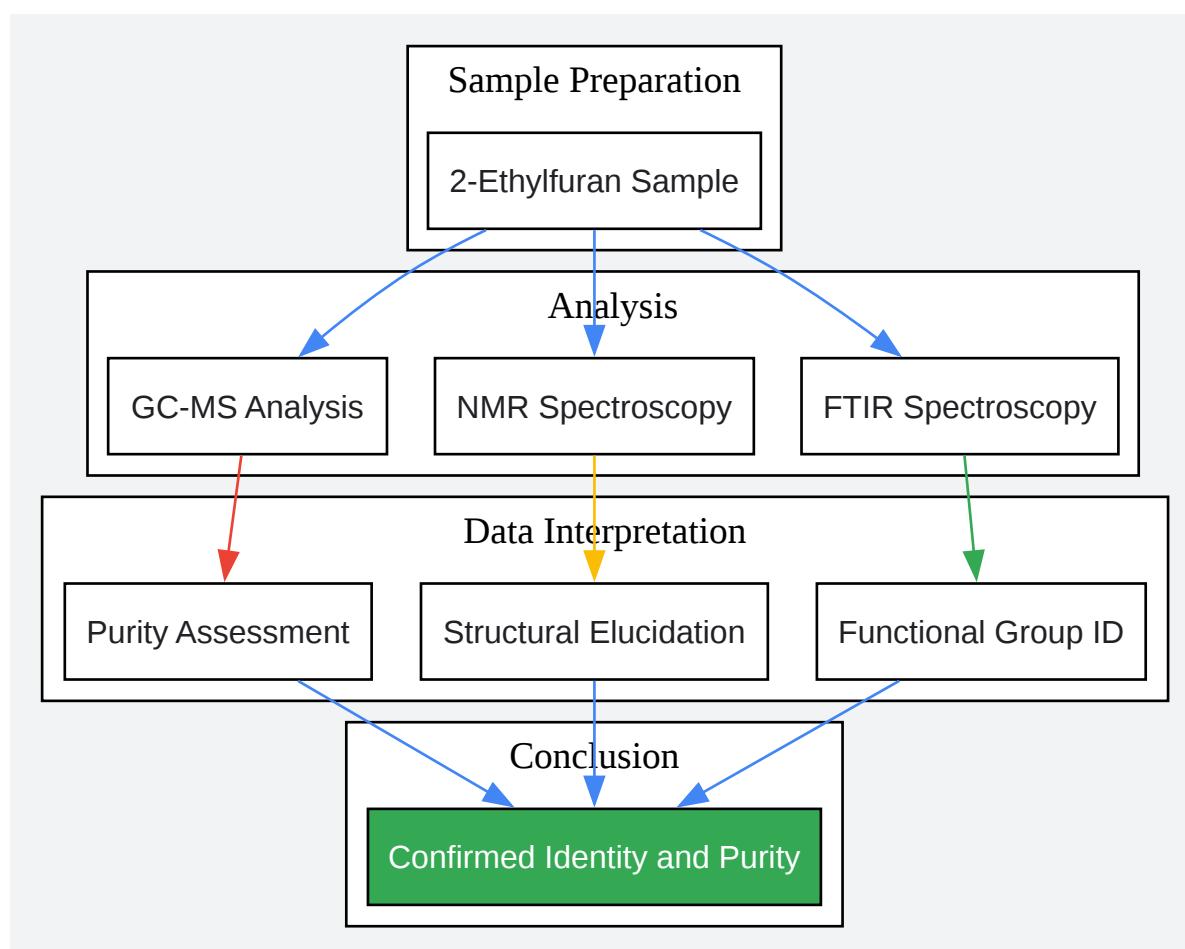
2-Ethylfuran is a highly flammable liquid and vapor.[\[12\]](#) It is also harmful if swallowed, in contact with skin, or if inhaled.[\[12\]](#)

Table 4: GHS Hazard Information for **2-Ethylfuran**

Hazard Class	Pictogram	Signal Word	Hazard Statement	Source
Flammable Liquids	GHS02	Danger	H225: Highly flammable liquid and vapour.	[5] [12]
Acute Toxicity	GHS06	Danger	H301: Toxic if swallowed. H330: Fatal if inhaled.	[13]

Precautionary Statements:

- Prevention: Keep away from heat, sparks, open flames, and hot surfaces.[\[12\]](#)[\[14\]](#) No smoking.[\[12\]](#)[\[14\]](#) Use explosion-proof electrical/ventilating/lighting equipment.[\[12\]](#) Do not breathe dust/fume/gas/mist/vapors/spray.[\[13\]](#) Wash hands thoroughly after handling.[\[13\]](#)
- Response: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[\[12\]](#)[\[14\]](#) IF SWALLOWED: Get emergency medical help immediately.[\[13\]](#) IF INHALED: Remove person to fresh air and keep comfortable for breathing.[\[13\]](#)
- Storage: Store in a well-ventilated place.[\[13\]](#)[\[14\]](#) Keep container tightly closed.[\[13\]](#) Store locked up.[\[13\]](#)
- Disposal: Dispose of contents/container in accordance with local/regional/national/international regulations.[\[12\]](#)


Applications

2-Ethylfuran has a range of applications across different industries:

- Flavor and Fragrance: It is used as a flavoring agent in foods, particularly in imitation coffee and caramel flavors.[\[3\]](#)
- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.[\[4\]](#)

- Agrochemicals: It is used in the production of certain agrochemicals.[4]
- Biofuels: Due to its high energy content and low toxicity, it is being explored as a potential renewable energy source.[4]
- Polymer Chemistry: It is a building block in organic synthesis for the development of innovative materials and chemical formulations.[4]

Logical Workflow for Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for **2-Ethylfuran** Characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethylfuran | C6H8O | CID 18554 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Showing Compound 2-Ethylfuran (FDB020370) - FooDB [foodb.ca]
- 3. 2-Ethylfuran | 3208-16-0 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-Ethylfuran 97 3208-16-0 [sigmaaldrich.com]
- 6. Furan, 2-ethyl- [webbook.nist.gov]
- 7. Furan, 2-ethyl- [webbook.nist.gov]
- 8. 2-Ethylfuran synthesis - chemicalbook [chemicalbook.com]
- 9. Furan, 2-ethyl- [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. cpachem.com [cpachem.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2-Ethylfuran chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b109080#2-ethylfuran-chemical-properties-and-structure\]](https://www.benchchem.com/product/b109080#2-ethylfuran-chemical-properties-and-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com